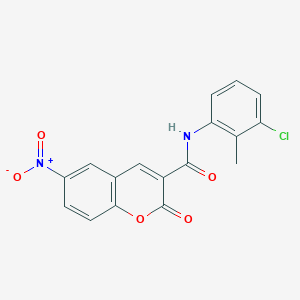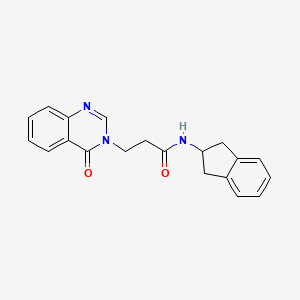![molecular formula C19H20N6O2S B6126032 N-[3-(1H-tetrazol-1-yl)phenyl]-1-(3-thienylacetyl)-3-piperidinecarboxamide](/img/structure/B6126032.png)
N-[3-(1H-tetrazol-1-yl)phenyl]-1-(3-thienylacetyl)-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1H-tetrazol-1-yl)phenyl]-1-(3-thienylacetyl)-3-piperidinecarboxamide, commonly known as TAK-659, is a small molecule inhibitor that is currently being studied for its potential use in the treatment of various types of cancer and autoimmune diseases.
作用機序
TAK-659 works by inhibiting several signaling pathways that are involved in the growth and proliferation of cancer cells and the immune response. Specifically, it inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme in the BCR signaling pathway, which is essential for the survival and proliferation of B cells. TAK-659 also inhibits the activity of interleukin-1 receptor-associated kinase 4 (IRAK4), a key enzyme in the TLR signaling pathway, which is involved in the immune response. By inhibiting these pathways, TAK-659 can prevent the growth and proliferation of cancer cells and modulate the immune response.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and to have immunomodulatory effects in animal models of autoimmune diseases. TAK-659 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, making it a potential candidate for oral administration.
実験室実験の利点と制限
One advantage of TAK-659 for lab experiments is its high potency and selectivity, which makes it a useful tool for studying the BCR and TLR signaling pathways. Another advantage is its favorable pharmacokinetic profile, which allows for easy administration and dosing in animal models. However, one limitation of TAK-659 is its potential off-target effects, which could lead to unwanted side effects and complicate the interpretation of results.
将来の方向性
There are several future directions for the study of TAK-659. One direction is to further explore its potential as a therapeutic agent for cancer and autoimmune diseases, including clinical trials in humans. Another direction is to study its mechanism of action in more detail, including its interactions with other signaling pathways and its effects on downstream targets. Additionally, there is potential for the development of new analogs of TAK-659 with improved potency, selectivity, and pharmacokinetic properties.
合成法
The synthesis method for TAK-659 involves several steps. First, 3-(1H-tetrazol-1-yl)aniline is reacted with 3-thienylacetic acid to form the intermediate, 3-(1H-tetrazol-1-yl)phenyl)-3-thienylacetic acid. This intermediate is then reacted with piperidine-3-carboxylic acid to form TAK-659. The final product is obtained through several purification steps, including column chromatography and recrystallization.
科学的研究の応用
TAK-659 has been studied extensively for its potential use in the treatment of various types of cancer and autoimmune diseases. It has been shown to have inhibitory effects on several signaling pathways that are involved in the growth and proliferation of cancer cells, including the B-cell receptor (BCR) signaling pathway, the Toll-like receptor (TLR) signaling pathway, and the NF-κB signaling pathway. TAK-659 has also been shown to have immunomodulatory effects, which make it a potential candidate for the treatment of autoimmune diseases.
特性
IUPAC Name |
N-[3-(tetrazol-1-yl)phenyl]-1-(2-thiophen-3-ylacetyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2S/c26-18(9-14-6-8-28-12-14)24-7-2-3-15(11-24)19(27)21-16-4-1-5-17(10-16)25-13-20-22-23-25/h1,4-6,8,10,12-13,15H,2-3,7,9,11H2,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKFEOABMRHAPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CSC=C2)C(=O)NC3=CC(=CC=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-chlorophenyl)-N'-[1-(2,4-dihydroxyphenyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B6125949.png)
![2-ethyl-7-(4-methoxybenzyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6125962.png)
![N-[(5-methyl-2-furyl)methyl]-3-{1-[(2,2,2-trifluoroethyl)sulfonyl]-3-piperidinyl}propanamide](/img/structure/B6125969.png)
![N-(2,4-difluorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6125977.png)
![4-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzenesulfonamide](/img/structure/B6125981.png)
![3-[2-(3-methoxyphenyl)ethyl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B6125989.png)
![3-bromo-4-methoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6126001.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-2-(1-piperidinyl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6126003.png)

![N-[2-(4-morpholinyl)phenyl]-4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]benzamide](/img/structure/B6126024.png)
![7-(2-cyclohexylethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6126028.png)

![4-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide](/img/structure/B6126045.png)
![2-cyclopropyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B6126048.png)